Linogliride
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Overview
Description
Preparation Methods
Linogliride can be synthesized through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with 2-imino-1-methyl pyrrolidine in benzene to form N-(1-methyl-2-pyrrolidinylidene)-N’-phenylthiourea. This intermediate is then treated with iodomethane in refluxing acetone to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Linogliride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include iodomethane for methylation and various solvents like benzene and acetone . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Linogliride has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and reactions.
Biology: It is used to investigate insulin secretion mechanisms in isolated perifused rat islets.
Industry: The compound is explored for its potential in developing new hypoglycemic agents and improving existing treatments.
Mechanism of Action
Linogliride exerts its effects by blocking ATP-sensitive potassium channels in the pancreatic beta cell membrane. This action stimulates insulin secretion and improves glucose tolerance . The molecular targets involved include the ATP-sensitive potassium channels, which play a crucial role in regulating insulin release.
Comparison with Similar Compounds
Linogliride is a guanidine-based inhibitor of insulin secretion and a structural analog of pirogliride . Similar compounds include:
Pirogliride: Another hypoglycemic agent with a similar mechanism of action.
Tolbutamide: A sulfonylurea drug that also stimulates insulin release but through a different chemical structure.
Glipizide: Another sulfonylurea with a similar hypoglycemic effect.
This compound’s uniqueness lies in its non-sulfonylurea structure, which provides an alternative mechanism for stimulating insulin release compared to traditional sulfonylureas .
Properties
CAS No. |
75358-37-1 |
---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+ |
InChI Key |
OPPLDIXFHYTSSR-GLECISQGSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |
Isomeric SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
78782-47-5 (fumarate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linogliride; McN 3935; McN-3935; McN3935; Linogliridum; Linoglirida; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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